

# An In-depth Technical Guide to 2-Cyclohepten-1-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclohepten-1-one

Cat. No.: B143340

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## Introduction

**2-Cyclohepten-1-one**, an  $\alpha,\beta$ -unsaturated cyclic ketone, serves as a versatile intermediate in organic synthesis. Its seven-membered ring structure and reactive enone functionality make it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of natural products and their analogues. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic methodologies.

## Chemical Structure and Properties

**2-Cyclohepten-1-one**, with the chemical formula  $C_7H_{10}O$ , consists of a seven-membered carbocyclic ring containing a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group.<sup>[1][2][3]</sup> This arrangement dictates its chemical reactivity, making it susceptible to both 1,2- and 1,4-addition reactions.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclohepten-1-one** is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property                              | Value                            | Reference |
|---------------------------------------|----------------------------------|-----------|
| Molecular Formula                     | C <sub>7</sub> H <sub>10</sub> O | [1][2]    |
| Molecular Weight                      | 110.15 g/mol                     | [2]       |
| CAS Number                            | 1121-66-0                        | [1]       |
| Appearance                            | Colorless to pale yellow liquid  |           |
| Boiling Point                         | 183 °C (lit.)                    | [4]       |
| Density                               | 0.988 g/mL at 25 °C (lit.)       | [4]       |
| Refractive Index (n <sub>20/D</sub> ) | 1.494 (lit.)                     | [4]       |
| Flash Point                           | 68 °C (closed cup)               |           |
| Solubility                            | Soluble in organic solvents      |           |

## Spectroscopic Data

The structural features of **2-Cyclohepten-1-one** can be elucidated through various spectroscopic techniques. The following tables summarize the expected and reported spectral data.

### <sup>1</sup>H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment     |
|----------------------|--------------|-------------|----------------|
| ~5.9                 | m            | 1H          | H-2 (vinylic)  |
| ~6.4                 | m            | 1H          | H-3 (vinylic)  |
| ~2.5                 | m            | 2H          | H-4 (allylic)  |
| ~1.8                 | m            | 2H          | H-5            |
| ~1.6                 | m            | 2H          | H-6            |
| ~2.4                 | m            | 2H          | H-7 (α to C=O) |

## <sup>13</sup>C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment    |
|----------------------|---------------|
| ~204                 | C-1 (C=O)     |
| ~130                 | C-2 (vinylic) |
| ~145                 | C-3 (vinylic) |
| ~45                  | C-4           |
| ~25                  | C-5           |
| ~28                  | C-6           |
| ~42                  | C-7           |

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                      |
|--------------------------------|-----------|---------------------------------|
| ~3020                          | Medium    | =C-H stretch                    |
| ~2930, ~2860                   | Strong    | C-H stretch (aliphatic)         |
| ~1665                          | Strong    | C=O stretch (conjugated ketone) |
| ~1620                          | Medium    | C=C stretch                     |

## Mass Spectrometry

| m/z | Relative Intensity | Assignment            |
|-----|--------------------|-----------------------|
| 110 | [M] <sup>+</sup>   | Molecular Ion         |
| 82  | High               | [M - CO] <sup>+</sup> |
| 67  | Moderate           |                       |
| 54  | High               |                       |

## Synthesis of 2-Cyclohepten-1-one

Several synthetic routes to **2-Cyclohepten-1-one** have been reported. A common approach involves the  $\alpha$ -bromination of cycloheptanone followed by dehydrobromination.

## Experimental Protocol: Synthesis from Cycloheptanone

Materials:

- Cycloheptanone
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride ( $\text{CCl}_4$ ) or other suitable solvent
- Triethylamine ( $\text{Et}_3\text{N}$ ) or other non-nucleophilic base
- Diethyl ether or other extraction solvent
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

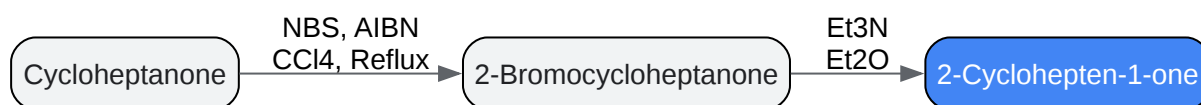
Procedure:

- $\alpha$ -Bromination: To a solution of cycloheptanone in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromocycloheptanone.
- Dehydrobromination: Dissolve the crude 2-bromocycloheptanone in a suitable solvent such as diethyl ether.
- Add triethylamine dropwise to the solution at room temperature with stirring.
- Stir the reaction mixture for several hours until the elimination is complete (monitor by TLC or GC-MS).
- Filter the mixture to remove the triethylammonium bromide salt.
- Wash the filtrate with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to afford **2-cyclohepten-1-one**.

## Visualizations

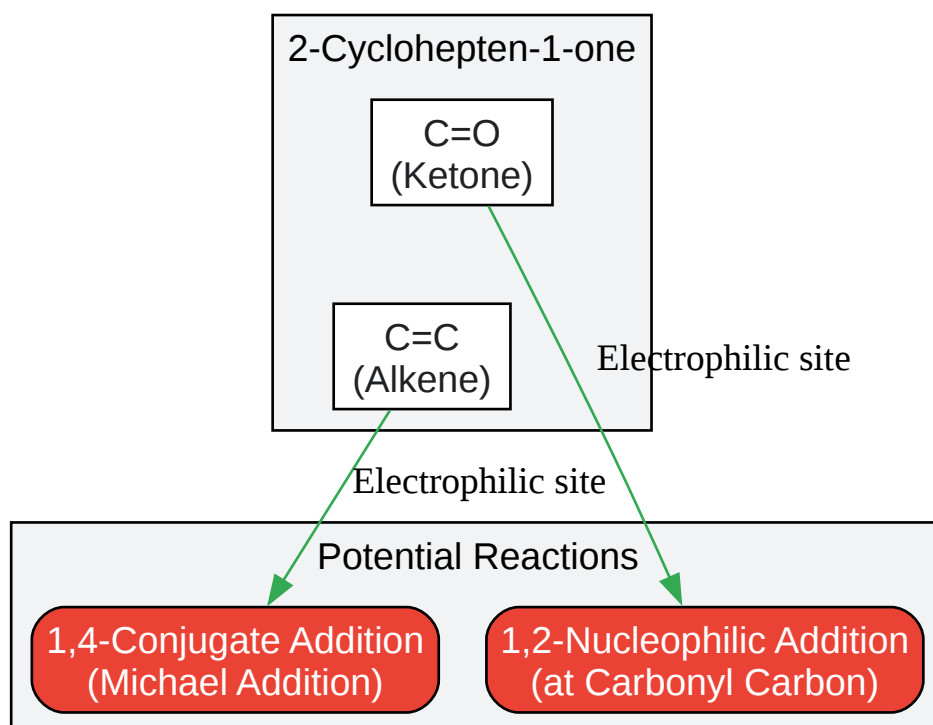
### Synthetic Pathway of 2-Cyclohepten-1-one



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Caption: Synthesis of **2-Cyclohepten-1-one** from Cycloheptanone.

### Key Functional Groups and Reactivity



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Caption: Reactivity of **2-Cyclohepten-1-one**'s key functional groups.

## Conclusion

**2-Cyclohepten-1-one** is a valuable synthetic intermediate with well-defined chemical and physical properties. The methodologies for its synthesis are established, providing a reliable source of this compound for research and development. Its characteristic spectroscopic data allows for straightforward identification and characterization. The dual reactivity of the enone system opens up a wide range of possibilities for the synthesis of complex molecules, making it a continued area of interest for synthetic chemists. Further exploration of its biological activities could unveil new applications in drug discovery and development.

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## References

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